Acetonitrile;9-anthracen-9-ylanthracene

Gas-phase cluster spectroscopy Twisted intramolecular charge transfer Microscopic solvation

Acetonitrile;9-anthracen-9-ylanthracene (CAS 400002-71-3, molecular formula C₃₀H₂₁N, MW 395.5 g/mol) is the 1:1 stoichiometric solvate of 9,9′-bianthracene (also known as 9,9′-bianthryl, BA) with acetonitrile (ACN). The parent 9,9′-bianthracene core (CAS 1055-23-8, C₂₈H₁₈, MW 354.45) is a prototypical symmetric biaryl composed of two anthracene units linked by a central C–C single bond that adopts a near-perpendicular ground-state geometry, making it a canonical system for studying photoinduced symmetry-breaking charge separation (SB-CS), twisted intramolecular charge transfer (TICT), and singlet fission (SF).

Molecular Formula C30H21N
Molecular Weight 395.5 g/mol
CAS No. 400002-71-3
Cat. No. B14249633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile;9-anthracen-9-ylanthracene
CAS400002-71-3
Molecular FormulaC30H21N
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC#N.C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64
InChIInChI=1S/C28H18.C2H3N/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28;1-2-3/h1-18H;1H3
InChIKeyASMFDVPVDBTEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetonitrile;9-anthracen-9-ylanthracene (CAS 400002-71-3): 1:1 Bianthracene–Acetonitrile Solvate for Charge-Transfer Research and Crystal Engineering


Acetonitrile;9-anthracen-9-ylanthracene (CAS 400002-71-3, molecular formula C₃₀H₂₁N, MW 395.5 g/mol) is the 1:1 stoichiometric solvate of 9,9′-bianthracene (also known as 9,9′-bianthryl, BA) with acetonitrile (ACN) . The parent 9,9′-bianthracene core (CAS 1055-23-8, C₂₈H₁₈, MW 354.45) is a prototypical symmetric biaryl composed of two anthracene units linked by a central C–C single bond that adopts a near-perpendicular ground-state geometry, making it a canonical system for studying photoinduced symmetry-breaking charge separation (SB-CS), twisted intramolecular charge transfer (TICT), and singlet fission (SF) [1]. This specific 1:1 acetonitrile adduct is distinct from other stoichiometric variants such as the 1:2 (CAS 400002-72-4) and 1:5 (CAS 400002-75-7) acetonitrile solvates, as well as from the parent unsolvated BA, with the defined 1:1 ratio being the minimal solvation unit demonstrated to enable the polar excited-state charge-transfer reaction in gas-phase cluster experiments [2].

Why 9,9′-Bianthracene (CAS 1055-23-8) or Other Stoichiometric Solvates Cannot Replace the 1:1 Acetonitrile;9-anthracen-9-ylanthracene Adduct (CAS 400002-71-3)


Generic substitution with unsolvated 9,9′-bianthracene (CAS 1055-23-8) or alternative solvent adducts fails because the specific 1:1 acetonitrile:BA stoichiometry governs the fundamental photophysical pathway accessible to the system. In gas-phase cluster experiments, the BA-(ACN)₁ cluster—directly corresponding to the CAS 400002-71-3 stoichiometry—represents the threshold solvation number at which the polar twisted intramolecular charge transfer (TICT) state first becomes energetically accessible, with dispersed fluorescence spectra showing a broad, largely red-shifted emission absent in unclustered BA [1]. In the solid state, the identity and polarity of the intercalated solvent molecule dictates whether the BA crystal undergoes ultrafast singlet fission (SF, <2 ps, solvent-free) or symmetry-breaking charge separation (SB-CS, with highly polar solvents such as benzonitrile, an acetonitrile analog) [2]. Larger stoichiometric variants (1:2, 1:5) exhibit different crystal packing and thermochemical properties that alter sublimation behavior, lattice stability, and the local electric field experienced by the BA chromophore, making the 1:1 adduct the structurally and photophysically defined reference point for quantitative comparative studies [3].

Acetonitrile;9-anthracen-9-ylanthracene (CAS 400002-71-3): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Gas-Phase Cluster Stoichiometry Threshold: Single Acetonitrile Molecule (1:1) Enables TICT State Formation

In gas-phase BA-(ACN)ₙ cluster experiments (n = 1–5), the 1:1 cluster BA-(ACN)₁—corresponding to the exact stoichiometry of CAS 400002-71-3—is the smallest solvation unit at which the charge-transfer reaction becomes energetically feasible. The dispersed fluorescence (DF) spectrum of BA-(ACN)₁ is broad and largely red-shifted compared to that of unclustered BA, and the fluorescence lifetime is considerably longer [1]. These spectroscopic signatures are characteristic of the polar TICT excited state and are absent in the bare BA molecule. By contrast, the properties of larger clusters (n = 2–5) do not show a monotonic progression toward the bulk acetonitrile solution limit, indicating that the 1:1 cluster occupies a structurally and dynamically unique position in the solvation sequence [2]. This makes the 1:1 adduct (CAS 400002-71-3) the experimentally defined minimal stoichiometric reference for calibrating solvent-driven charge-transfer onset.

Gas-phase cluster spectroscopy Twisted intramolecular charge transfer Microscopic solvation

Fluorescence Quantum Yield and Lifetime in Acetonitrile Solution: Quantitative Solvent Polarity Signature

The photophysics of 9,9′-bianthryl (BA) in acetonitrile solution—directly relevant to the acetonitrile-solvated environment of CAS 400002-71-3—differs quantitatively from that in nonpolar and moderately polar solvents across multiple measurable parameters. In acetonitrile, the total fluorescence quantum yield Qf drops to 0.40, compared to 0.60 in n-hexane and 0.59 in perfluorodecalin, while the fluorescence lifetime τf increases dramatically to 43.0 ns in acetonitrile versus 7.0 ns in n-hexane [1]. The radiative rate constant kf decreases nearly tenfold from 0.86 × 10⁸ s⁻¹ (n-hexane) to 0.093 × 10⁸ s⁻¹ (acetonitrile), reflecting the dominance of the charge-transfer (CT) emission component with its intrinsically lower oscillator strength. The locally excited (LE) contribution to the total fluorescence quantum yield, Qf(LE), falls from 0.57 in n-hexane to 0.03 in acetonitrile, while the CT contribution dominates in polar media [1]. This quantitative solvent-dependence profile is essential for calibrating fluorescence-based assays and for selecting the appropriate BA form for time-resolved spectroscopic studies.

Fluorescence quantum yield Solvatochromism Excited-state dynamics

Charge-Transfer Band Position and Decay Kinetics: Complete CT State in Acetonitrile vs. Partial CT in Nonpolar Media

Nanosecond time-resolved near-IR absorption spectroscopy directly quantifies the distinct nature of the charge-transfer state of BA in acetonitrile versus nonpolar and ionic liquid environments. In acetonitrile, a genuine charge-transfer (CT) absorption band is observed at 8,000 cm⁻¹ (1,250 nm) that decays with a time constant of 41 ± 2 ns [1]. This is fundamentally different from the partial charge-transfer (PCT) band observed at 6,700 cm⁻¹ (1,500 nm) with a decay of 13 ± 1 ns in nonpolar heptane, where the LE and PCT bands share identical decay constants indicative of a dynamic LE ⇄ PCT equilibrium [1]. The CT band in the ionic liquid bmimTf₂N appears at an intermediate energy of 8,500 cm⁻¹ (1,180 nm) with a decay of 34 ± 1 ns, demonstrating that acetonitrile stabilizes the CT state to a unique energetic position and lifetime [1]. Furthermore, at reduced temperatures (165 K) in butyronitrile, BA achieves a complete electron-transfer state—as opposed to the partial charge-separation state observed at room temperature—evidenced by a stepwise increase in the fluorescence Stokes shift upon cooling [2].

Charge transfer state Nanosecond transient absorption Near-IR spectroscopy

Femtosecond Electron Transfer Kinetics: Ultrafast Charge Separation in Acetonitrile vs. Conformational Relaxation in Nonpolar Solvents

Femtosecond time-resolved near-infrared absorption spectroscopy reveals that the photoinduced intramolecular electron transfer dynamics of BA in acetonitrile proceed via an ultrafast, sub-picosecond charge separation pathway that is qualitatively absent in nonpolar solvents. In acetonitrile, a strong locally excited (LE) band at 1,020 nm and a broad charge-transfer (CT) band at 1,250 nm are observed simultaneously; the LE band decay and CT band rise occur with time constants of 0.38 ± 0.01 ps and 0.3 ± 0.1 ps, respectively, with no sub-picosecond intermediate detected between the LE and CT states [1]. In heptane, by contrast, only LE band shape changes are observed with a time constant of 1.4 ps, attributed to conformational relaxation around the central C–C bond without charge separation [1]. Molecular dynamics simulations corroborate that the torsional relaxation time τt in the excited state of BA in acetonitrile is 1.5–2 ps, and the solvation time τs for the BA–acetonitrile electrostatic potential fluctuation is approximately 200 fs, confirming that solvation is the rate-limiting driver for charge separation [2].

Femtosecond transient absorption Photoinduced electron transfer Ultrafast spectroscopy

Symmetry-Breaking Charge Transfer Selectivity: Symmetric BA Exhibits Charge Resonance CT Bands Absent in Asymmetric Derivatives

Femtosecond time-resolved near-IR spectroscopy of symmetric versus asymmetric bianthryl derivatives in acetonitrile demonstrates that only symmetric 9,9′-bianthryl (BA) and its symmetric 10,10′-dicyano derivative (DCBA) generate a broad charge-transfer absorption band at 1,250 nm at 3 ps post-photoexcitation, whereas asymmetric derivatives (10-cyano-9,9′-bianthryl, CBA; 9-(N-carbazolyl)anthracene, C9A) show no corresponding CT absorption peak [1]. The 1,250 nm band is attributed to a charge resonance transition between two equivalent charge-separated electronic structures, a phenomenon that requires the molecular symmetry preserved in BA and DCBA [1]. This symmetry-dependent CT signature provides a direct spectroscopic criterion for verifying the intactness of the symmetric BA core in the CAS 400002-71-3 material, distinguishing it from synthetically modified asymmetric bianthryl derivatives used in OLED and sensor applications [2].

Symmetry-breaking charge transfer Charge resonance Bianthryl derivatives

Crystal-Phase Photophysical Switching: Solvent Polarity in BA Solvates Controls Singlet Fission vs. Symmetry-Breaking Charge Separation

In single-crystal 9,9′-bianthracene (BA), the identity and polarity of the intercalated solvent molecule dictate whether the crystal undergoes ultrafast singlet fission (SF) or symmetry-breaking charge separation (SB-CS) upon photoexcitation. Solvent-free BA crystals undergo fast SF with a time constant of <2 ps, while crystals grown with moderately polar solvents (o-xylene, chlorobenzene, o-dichlorobenzene) exhibit charge-transfer-mediated SF [1]. Critically, BA crystals intercalated with the highly polar solvent benzonitrile—a close analog of acetonitrile—undergo SB-CS instead of SF, demonstrating that solvent polarity can completely switch the dominant photophysical pathway in the solid state [1]. This finding establishes that the 1:1 acetonitrile solvate (CAS 400002-71-3), when crystallized, is predicted to favor the SB-CS pathway over SF, making it a structurally defined platform for studying solvent-directed excited-state bifurcation in crystalline materials.

Singlet fission Crystal engineering Solvent intercalation

Acetonitrile;9-anthracen-9-ylanthracene (CAS 400002-71-3): High-Value Research Application Scenarios Supported by Quantitative Evidence


Gas-Phase Cluster Spectroscopy: Calibrating the Onset of Solvent-Driven Charge Transfer

For molecular beam and supersonic jet laboratories investigating the microscopic mechanism of solvent-driven charge separation, the 1:1 BA-acetonitrile adduct (CAS 400002-71-3) serves as the threshold reference system. Gas-phase cluster experiments have demonstrated that a single acetonitrile molecule (BA-(ACN)₁) is sufficient to induce the polar TICT excited state, evidenced by broad, red-shifted dispersed fluorescence and extended excited-state lifetimes relative to unclustered BA [1]. The non-monotonic evolution of spectral properties from n = 1 to n = 5 clusters means that only the 1:1 stoichiometry anchors the onset of the charge-transfer coordinate, making CAS 400002-71-3 the correct calibration standard rather than higher-order solvates or the bare chromophore [1].

Ultrafast Transient Absorption Spectroscopy: Benchmarking Sub-Picosecond Electron Transfer

Femtosecond laser laboratories studying the fundamental kinetics of photoinduced charge separation can use the BA-acetonitrile system (CAS 400002-71-3 stoichiometry) as a well-characterized benchmark. The LE→CT conversion in acetonitrile proceeds with τ(LE decay) = 0.38 ± 0.01 ps and τ(CT rise) = 0.3 ± 0.1 ps, with no intermediate observed [2]. These values serve as reference points for comparing electron transfer rates in artificial photosynthetic constructs and donor–acceptor dyads. The 41 ± 2 ns CT state lifetime [3] further enables nanosecond pump–probe and time-resolved fluorescence experiments on a single, long-lived charge-separated species.

Crystal Engineering for Singlet Fission vs. Charge Separation Switching

Materials scientists designing crystalline organic semiconductors for singlet fission-based photovoltaics or charge-separation applications require solvent-intercalated BA crystals with predictable photophysical outcomes. The 2024 demonstration that BA-benonitrile crystals (high solvent polarity) undergo SB-CS rather than SF [4] establishes that the acetonitrile solvate CAS 400002-71-3 is the appropriate precursor for growing crystals biased toward the SB-CS pathway, in contrast to solvent-free BA (CAS 1055-23-8) which yields fast SF (<2 ps). Researchers should specify the 1:1 acetonitrile adduct for crystal growth from acetonitrile or acetonitrile-containing solvent mixtures to achieve the desired SB-CS-active crystalline phase.

Fluorescence Quantum Yield Reference for Solvatochromic Charge-Transfer Probes

Analytical laboratories developing solvatochromic fluorescence probes or calibrating fluorescence detection systems can employ the BA-acetonitrile system as a reference point for extreme solvent polarity effects on excited-state dynamics. The comprehensive dataset of Schütz and Schmidt (1996) provides Qf = 0.40, τf = 43.0 ns, kf = 0.093 × 10⁸ s⁻¹, and Qf(LE) = 0.03 for BA in acetonitrile [5], representing the limit where CT emission dominates over LE emission by a factor of more than 10:1. This contrasts sharply with n-hexane (Qf(LE) = 0.57, τf = 7.0 ns), providing a wide dynamic range for solvent polarity calibration using a single chromophore scaffold.

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